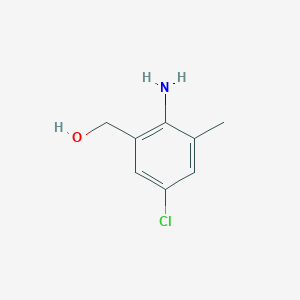
(2-Amino-5-chloro-3-methylphenyl)methanol
Vue d'ensemble
Description
“(2-Amino-5-chloro-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H10ClNO . It has generated significant interest in scientific research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “(2-Amino-5-chloro-3-methylphenyl)methanol” can be represented by the SMILES stringNC(C(CO)=CC(Cl)=C1)=C1C . Physical And Chemical Properties Analysis
“(2-Amino-5-chloro-3-methylphenyl)methanol” has a molecular weight of 171.63 g/mol . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Gram-Scale Synthesis of Multi-Substituted Arenes
- Application : (Sun, Sun, & Rao, 2014) discuss a synthesis method for multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method shows advantages in terms of reaction conditions, yields, selectivity, and chemical diversity.
Synthesis of Amino Acid Methyl Esters
- Application : Li and Sha (2008) have developed a process for preparing a series of amino acid methyl ester hydrochlorides, compatible with both natural and aromatic amino acids. This highlights the compound's versatility in synthesizing different amino acid derivatives (Li & Sha, 2008).
RuCl3-Catalyzed N-Methylation Using Methanol
- Application : Sarki et al. (2021) present a method for N-methylation of amines using methanol, showcasing its utility in pharmaceutical synthesis. This includes the production of venlafaxine and imipramine (Sarki et al., 2021).
Synthesis of Laquinimod
- Application : Jansson et al. (2006) describe the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, indicative of the compound's potential in pharmaceutical applications (Jansson et al., 2006).
Synthesis of Antimicrobial Agents
- Application : Sah et al. (2014) report on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Benzo[b]thiophen Derivatives
- Application : Chapman, Clarke, & Saraf (1967) synthesized N-(5-substituted 2-benzo[b]thenyl)ethanolamines, indicating potential pharmacological activity (Chapman, Clarke, & Saraf, 1967).
Direct N-Monomethylation with Methanol
- Application : Li et al. (2012) accomplished the direct N-monomethylation of aromatic primary amines using methanol, underscoring the compound's importance in chemical synthesis (Li, Xie, Shan, Sun, & Chen, 2012).
Novel Synthesis of 2-(Disubstituted Amino)-5(4)Phenylimidazoles
- Application : Nishimura et al. (1975) discuss a synthesis approach for 2-(disubstituted amino)-5(4)phenylimidazoles, illustrating the compound's use in developing novel chemical entities (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Synthesis and Crystal Structure of Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-Methanol
- Application : Dong & Huo (2009) synthesized and analyzed the crystal structure of a compound closely related to the topic, showcasing its applicability in structural chemistry (Dong & Huo, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(2-amino-5-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQNFKFFMSGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chloro-3-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

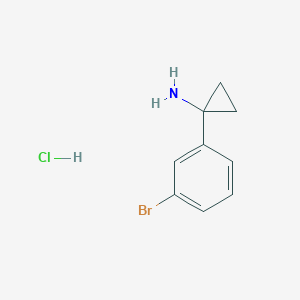
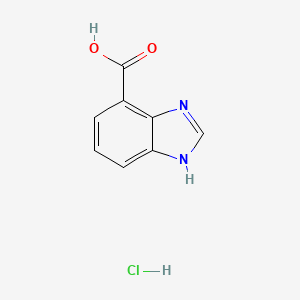
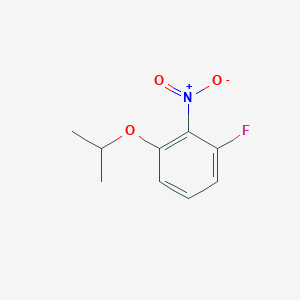
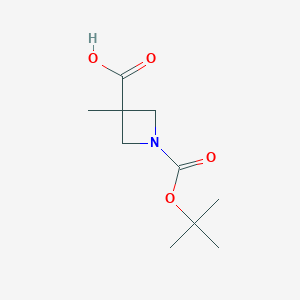
![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)
![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)
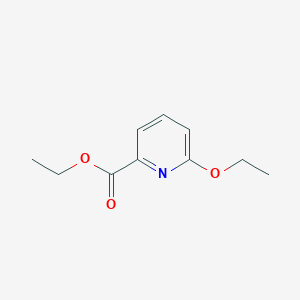
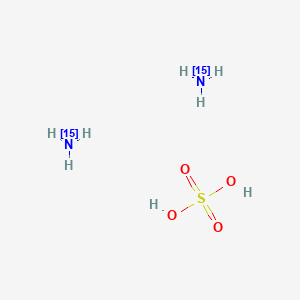
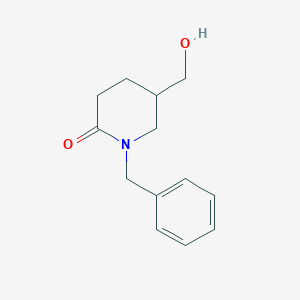
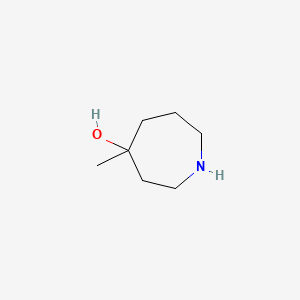
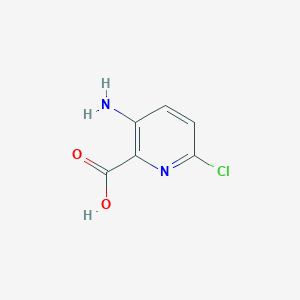
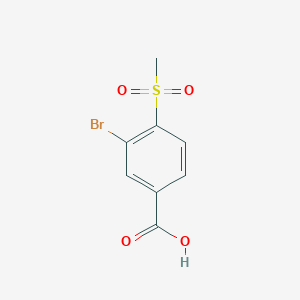

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)